molecular formula C11H14O3 B8283867 Ethyl 3-ethyl-4-hydroxybenzoate

Ethyl 3-ethyl-4-hydroxybenzoate

Cat. No.: B8283867
M. Wt: 194.23 g/mol
InChI Key: SPHBTUOTNSSTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-4-hydroxybenzoate (C₁₁H₁₄O₃) is an ester derivative of 4-hydroxybenzoic acid, featuring an ethyl group at the 3-position of the aromatic ring and an ethoxy ester group at the 1-position. This compound belongs to the broader class of substituted benzoates, which are widely studied for their applications in pharmaceuticals, cosmetics, and agrochemicals due to their antimicrobial and antioxidant properties.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-ethyl-4-hydroxybenzoate

InChI

InChI=1S/C11H14O3/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

SPHBTUOTNSSTQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Hydroxybenzoate (Paraben)

  • Structure : Lacks the 3-ethyl substituent, with only a hydroxyl group at the 4-position and an ethoxy ester group.
  • Properties: Known for antimicrobial activity, commonly used as a preservative. The absence of the 3-ethyl group reduces steric hindrance, enhancing solubility in polar solvents .

Ethyl 4-Nitrobenzoate

  • Structure : Features a nitro group at the 4-position instead of a hydroxyl group.
  • Properties : The nitro group is strongly electron-withdrawing, reducing the compound’s solubility in water compared to hydroxyl-substituted analogs. Used as an intermediate in organic synthesis .
  • Key Difference : The hydroxyl group in Ethyl 3-ethyl-4-hydroxybenzoate enables hydrogen bonding, which may enhance bioactivity compared to nitro derivatives.

Ethyl 4-Aminobenzoate (Benzocaine)

  • Structure: Contains an amino group at the 4-position.
  • Properties: Widely used as a local anesthetic. The amino group increases basicity and water solubility at acidic pH .

Ethyl 4-(3-Hydroxypropoxy)benzoate

  • Structure : Includes a 3-hydroxypropoxy substituent at the 4-position.
  • Properties : The hydroxypropoxy chain enhances hydrophilicity (C₁₂H₁₆O₄, MW: 224.25). Applications in polymer chemistry and drug delivery systems due to its flexible side chain .
  • Key Difference : this compound’s simpler structure may offer better thermal stability and lower synthetic complexity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Solubility Key Functional Groups
This compound C₁₁H₁₄O₃ 194.23 Moderate in ethanol/acetone 4-OH, 3-ethyl, ethoxy ester
Ethyl 4-hydroxybenzoate C₉H₁₀O₃ 166.17 High in polar solvents 4-OH, ethoxy ester
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.18 Low in water 4-NO₂, ethoxy ester
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 Soluble in acidic media 4-NH₂, ethoxy ester
Ethyl 4-(3-hydroxypropoxy)benzoate C₁₂H₁₆O₄ 224.25 High in water 4-O-(3-hydroxypropoxy)

Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.